molecular formula C20H23N2O5P B14993232 Dimethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14993232
M. Wt: 402.4 g/mol
InChI Key: LLTMPVJWVGNPPB-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples are:

  • DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE analogs with different substituents on the oxazole ring.
  • Other phosphonate compounds with varying organic groups attached to the phosphonate moiety.

Uniqueness

The uniqueness of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole ring and a phosphonate group makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H23N2O5P

Molecular Weight

402.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O5P/c1-14-5-9-16(10-6-14)18-22-20(28(23,25-3)26-4)19(27-18)21-13-15-7-11-17(24-2)12-8-15/h5-12,21H,13H2,1-4H3

InChI Key

LLTMPVJWVGNPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)P(=O)(OC)OC

Origin of Product

United States

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